molecular formula C12H18FN B7942683 1-(4-Fluoro-2-methylphenyl)pentan-1-amine

1-(4-Fluoro-2-methylphenyl)pentan-1-amine

Cat. No. B7942683
M. Wt: 195.28 g/mol
InChI Key: GJPGUFDBZCMEPJ-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-2-methylphenyl)pentan-1-amine” is a chemical compound with the molecular formula C12H18FN . It is a derivative of cathinone, a natural alkaloid found in the shrub Catha edulis .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluoro-2-methylphenyl)pentan-1-amine” consists of a pentan-1-amine chain attached to a 4-fluoro-2-methylphenyl group . The exact structural details might require more specific scientific analysis.


Physical And Chemical Properties Analysis

The boiling point of “1-(4-Fluoro-2-methylphenyl)pentan-1-amine” is predicted to be 263.7±25.0 °C and its density is predicted to be 0.992±0.06 g/cm3 at 20 °C and 760 Torr .

Future Directions

The future of “1-(4-Fluoro-2-methylphenyl)pentan-1-amine” and similar synthetic cathinones largely depends on ongoing research and legislative efforts. As these substances can pose significant health risks, it’s important to continue developing early warning systems and identifying new compounds to prevent their widespread use .

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPGUFDBZCMEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-methylphenyl)pentan-1-amine

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